1'-Oxo Perazine-d8 is a deuterated derivative of Perazine, a phenothiazine antipsychotic medication. The compound is notable for its applications in pharmacokinetic studies and drug development, particularly in understanding the metabolic pathways of antipsychotic drugs. The presence of deuterium enhances the analytical capabilities for tracing and studying the compound's behavior in biological systems.
The compound is synthesized from phenothiazine precursors through a multi-step process involving cyclization, deuterium exchange, and oxidation. It is primarily utilized in scientific research to explore interactions with biological targets, including receptors and enzymes.
1'-Oxo Perazine-d8 falls under the category of deuterated organic compounds and phenothiazine derivatives. It is classified as an antipsychotic agent due to its mechanism of action on dopamine receptors in the brain.
The synthesis of 1'-Oxo Perazine-d8 involves several key steps:
Industrial production often utilizes continuous flow reactors and advanced purification techniques to optimize yield and purity. These methods ensure consistency in the final product, making it suitable for various research applications.
The molecular structure of 1'-Oxo Perazine-d8 features a piperazine ring substituted with an oxo group at the first position and deuterium atoms replacing hydrogen atoms at specific positions. This structural modification enhances its stability and reactivity.
1'-Oxo Perazine-d8 participates in several chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The products formed depend significantly on reaction conditions and reagents employed.
The mechanism of action for 1'-Oxo Perazine-d8 primarily involves its interaction with dopamine receptors, specifically acting as an antagonist at D2 dopamine receptors. This interaction helps mitigate symptoms associated with psychosis. The deuterium labeling does not significantly alter pharmacological activity but provides valuable insights into metabolic pathways through isotopic labeling techniques.
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to assess purity and identify metabolites during pharmacokinetic studies.
1'-Oxo Perazine-d8 has several significant applications in scientific research:
1'-Oxo Perazine-d8 is systematically named using International Union of Pure and Applied Chemistry (IUPAC) conventions as a deuterated derivative of 1'-Oxo Perazine (CAS 91508-47-3). The non-deuterated parent compound is designated as 1-(4-Methyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-1-propanone or alternatively as 1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine [2] [3]. The suffix "-d8" explicitly indicates the replacement of eight protium (¹H) atoms with deuterium (²H) atoms. This nomenclature adheres to IUPAC guidelines for isotope-modified compounds, where the deuterium count is specified in the suffix, preserving the core structural name for chemical traceability [4].
The deuterium labeling in 1'-Oxo Perazine-d8 occurs at specific molecular sites to optimize metabolic stability. As indicated by the "-d8" designation, eight hydrogen atoms are substituted with deuterium. Based on analogous deuterated piperazine compounds (e.g., Brexpiprazole-[piperazin-d8], CAS 1427049-21-5 [4]), deuteration is strategically positioned on the piperazine ring – likely at all eight hydrogen atoms attached to the four carbon centers (C2, C3, C5, C6). This placement targets metabolic "hot spots" where C-H bond cleavage frequently occurs during oxidative metabolism [5].
The deuterium kinetic isotope effect (DKIE) leverages the stronger C-D bond (bond dissociation energy ≈1–1.5 kcal/mol higher than C-H) to slow enzymatic oxidation. For cytochrome P450 (CYP)-mediated reactions – particularly those involving hydrogen abstraction – the DKIE (kH/kD) typically ranges from 2 to 7. This significantly reduces the rate of metabolite formation at deuterated positions [5].
The molecular formula of 1'-Oxo Perazine-d8 is C20H15D8N3OS, derived from the non-deuterated analogue (C20H23N3OS) by replacing eight hydrogen atoms with deuterium. This substitution increases its molecular weight from 353.48 g/mol (non-deuterated) to 353.48112 g/mol (deuterated) [1]. The mass difference of +0.48% is readily detectable via mass spectrometry, enabling precise quantification in biological matrices.
Table 1: Molecular Parameters of 1'-Oxo Perazine-d8
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₅D₈N₃OS |
Exact Mass (g/mol) | 353.48112 |
Non-Deuterated Mass (g/mol) | 353.48 |
Mass Increase (%) | 0.48 |
CAS Number (Parent) | 91508-47-3 |
Structurally, 1'-Oxo Perazine-d8 retains identical bond angles, lengths, and stereochemistry as its non-deuterated counterpart, except for minor differences due to deuterium's nuclear properties. Key comparisons include:
Table 2: Structural and Functional Comparison with Non-Deuterated Analog
Characteristic | 1'-Oxo Perazine-d8 | 1'-Oxo Perazine |
---|---|---|
Molecular Formula | C₂₀H₁₅D₈N₃OS | C₂₀H₂₃N₃OS |
Key Metabolic Target | Deuterated piperazine ring | Oxidation-prone piperazine |
Therapeutic Role | Perazine synthetic intermediate | Perazine intermediate |
Detection in MS | M+8 mass peak | M+0 peak |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3